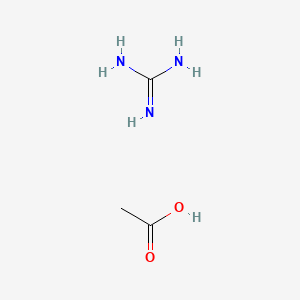
Acétate de guanidine
Vue d'ensemble
Description
Guanidine acetate, also known as guanidinium acetate, is a compound formed by the combination of guanidine and acetic acid. Guanidine is a strong organic base, and its acetate salt is commonly used in various chemical and biological applications. The compound is known for its high solubility in water and its ability to form stable crystalline structures.
Applications De Recherche Scientifique
Guanidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of guanidine derivatives.
Biology: Guanidine acetate is used in the study of protein denaturation and folding. It acts as a chaotropic agent, disrupting hydrogen bonds in proteins.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in the synthesis of creatine, which is important for muscle function.
Industry: Guanidine acetate is used in the production of resins, plastics, and other polymeric materials.
Mécanisme D'action
Target of Action
Guanidine acetate primarily targets the neuromuscular junction . It acts presynaptically by inhibiting voltage-gated potassium (Kv) channels . This leads to an enhanced release of acetylcholine in the synaptic cleft .
Mode of Action
Guanidine acetate enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This dual action results in a more prolonged and effective response at the neuromuscular junction .
Biochemical Pathways
Guanidine acetate affects the neurotransmission pathway . By inhibiting Kv channels, it prolongs the action potential of the nerve impulse . This leads to an increased release of acetylcholine into the synaptic cleft, enhancing neurotransmission .
Pharmacokinetics
Guanidine is rapidly absorbed and distributed throughout the body . The half-life of guanidine is approximately 7-8 hours, suggesting a relatively long duration of action .
Result of Action
The primary result of guanidine acetate’s action is the reduction of symptoms of muscle weakness and easy fatigability associated with certain neuromuscular disorders . By enhancing acetylcholine release and slowing muscle cell membrane depolarization and repolarization, it improves muscle strength and reduces fatigue .
Action Environment
The action of guanidine acetate can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of guanidine, potentially impacting its absorption and distribution . Additionally, the presence of other medications or substances can affect its pharmacokinetics and pharmacodynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanidine acetate can be synthesized through the reaction of guanidine with acetic acid. The reaction typically involves mixing guanidine carbonate or guanidine hydrochloride with acetic acid, followed by crystallization to obtain the acetate salt. The reaction can be represented as follows:
NH2C(=NH)NH2+CH3COOH→NH2C(=NH)NH2CH3COO
Industrial Production Methods: In industrial settings, guanidine acetate is produced by neutralizing guanidine carbonate with acetic acid. The process involves careful control of reaction conditions to ensure high purity and yield. The resulting solution is then evaporated to obtain crystalline guanidine acetate.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine acetate undergoes various chemical reactions, including:
Oxidation: Guanidine acetate can be oxidized to form guanidinoacetic acid.
Reduction: It can be reduced to form simpler amines.
Substitution: Guanidine acetate can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Guanidinoacetic acid.
Reduction: Amines such as methylamine.
Substitution: Various substituted guanidines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Guanidine Hydrochloride: Similar to guanidine acetate, guanidine hydrochloride is used as a chaotropic agent in protein studies.
Guanidinoacetic Acid: This compound is a direct precursor to creatine and is involved in energy metabolism.
Acetylguanidine: Formed by the N-acylation of guanidine, it has applications in organic synthesis.
Uniqueness: Guanidine acetate is unique in its combination of strong basicity and the ability to form stable salts with organic acids. This makes it particularly useful in both chemical synthesis and biological research. Its role as a chaotropic agent and its involvement in creatine synthesis highlight its versatility and importance in various scientific fields.
Propriétés
IUPAC Name |
acetic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH5N3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H5,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTIKTAIYCJTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060479 | |
| Record name | Guanidine, monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-87-3 | |
| Record name | Guanidinium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide](/img/structure/B1223881.png)
![8-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B1223882.png)

![3,3-Dimethyl-1-[[9-(methylthio)-5,6-dihydrothieno[3,4-h]quinazolin-2-yl]thio]-2-butanone](/img/structure/B1223886.png)

![4-chloro-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B1223890.png)
![4-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1223892.png)
![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)
![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)
![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)

![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)

![1-[[1-[(4-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-ethylthiourea](/img/structure/B1223904.png)
